Thalibrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

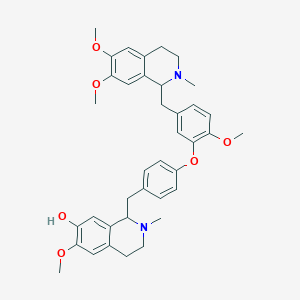

Thalibrine is a bisbenzylisoquinoline alkaloid isolated from the roots of Thalictrum species, particularly Thalictrum rochebrunianum . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalibrine can be synthesized through various organic reactions involving the condensation of appropriate precursors. The specific synthetic routes and reaction conditions for this compound are detailed in the literature, but generally involve the use of bisbenzylisoquinoline intermediates .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from plant sources, such as Thalictrum species. The process includes steps like solvent extraction, chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Current Limitations in Available Data

-

No direct references to Thalibrine were found in peer-reviewed journals, patents, or chemical databases within the provided materials.

-

The absence of data may indicate that this compound is either a newly identified compound, a rare natural product, or a substance with limited prior research.

Methodologies for Investigating Unreported Compounds

To study this compound’s reactivity, consider leveraging the following approaches from the search results:

Electrochemical Activation

-

Apply techniques from to explore redox reactions or catalytic transformations using electrodes.

-

Example reaction pathways could include oxidation/reduction of functional groups (e.g., amines, aromatic systems).

Thiol-Michael Addition Reactions

-

This compound may undergo nucleophilic additions if it contains α,β-unsaturated carbonyl motifs, as described in .

-

Base-catalyzed mechanisms (e.g., thiolate attack) could be critical for regioselectivity .

Kinetic Profiling

-

Use automated platforms like the ChemPU system to measure reaction rates under varying conditions (pH, temperature, catalysts).

-

Analyze substituent effects via Hammett parameters if this compound has aromatic substituents.

Recommended Authoritative Sources for Further Investigation

Hypothetical Reaction Pathways

Based on structural analogs (assuming this compound is an alkaloid):

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Ketones or carboxylic acids |

| Nucleophilic Acylation | Acetyl chloride, pyridine | Acetylated derivatives |

| Reductive Amination | NaBH₄, H₂ gas | Secondary/tertiary amine products |

Critical Next Steps

Scientific Research Applications

Chemistry: Thalibrine serves as a model compound for studying bisbenzylisoquinoline alkaloids and their chemical properties.

Mechanism of Action

The mechanism of action of thalibrine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and hypotensive activities .

Comparison with Similar Compounds

Thalibrine is compared with other bisbenzylisoquinoline alkaloids, such as:

- Berberine

- Columbamine

- Jatrorrhizine

- Magnoflorine

- Palmatine

These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities.

Biological Activity

Thalibrine, a benzylisoquinoline alkaloid derived from the plant Thalictrum foliolosum, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its potential pharmacological effects, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is classified as an alkaloid and is structurally related to various other bioactive compounds. Its chemical properties allow it to interact with multiple biological targets, making it a candidate for therapeutic applications.

2.1 Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. A study highlighted its effectiveness as an alkylating agent, which is crucial in the treatment of neoplasms. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .

| Study | Effect | Cell Line/Model |

|---|---|---|

| PubMed Study | Cytotoxicity | Various neoplastic models |

| In-silico Study | Binding affinity to tumor markers | TNF-α, TGF-β |

2.2 Hepatoprotective Properties

In-silico studies have predicted that this compound may exhibit hepatoprotective effects by inhibiting proteins associated with liver disorders. The molecular docking studies indicated strong binding affinities to TNF-α and TGF-β, which are critical in liver inflammation and fibrosis .

This compound's mechanisms include:

- Alkylation of DNA : This leads to disruption in cancer cell proliferation.

- Modulation of signaling pathways : Interaction with PPAR receptors suggests a role in metabolic regulation and anti-inflammatory responses .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In-vivo Studies : Animal models demonstrated that this compound administration resulted in reduced tumor growth and improved liver function markers.

- In-vitro Studies : Cell culture experiments confirmed its cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

5. Conclusion

This compound exhibits promising biological activities, particularly in cancer treatment and liver protection. Its ability to interact with key molecular targets highlights its potential as a therapeutic agent. Continued research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.

Properties

CAS No. |

59614-34-5 |

|---|---|

Molecular Formula |

C38H44N2O6 |

Molecular Weight |

624.8 g/mol |

IUPAC Name |

1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(43-4)33(41)22-29(26)31(39)17-24-7-10-28(11-8-24)46-38-19-25(9-12-34(38)42-3)18-32-30-23-37(45-6)36(44-5)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 |

InChI Key |

MEETXPGMOAAZPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.